JNJ-49095397

Description

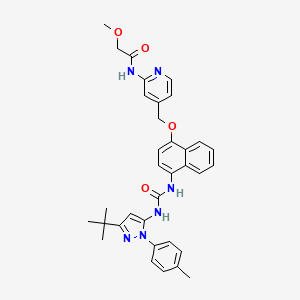

Structure

3D Structure

Properties

CAS No. |

1220626-82-3 |

|---|---|

Molecular Formula |

C34H36N6O4 |

Molecular Weight |

592.7 g/mol |

IUPAC Name |

N-[4-[[4-[[3-tert-butyl-1-(4-methylphenyl)pyrazol-5-yl]carbamoylamino]naphthalen-1-yl]oxymethyl]-2-pyridinyl]-2-methoxyacetamide |

InChI |

InChI=1S/C34H36N6O4/c1-22-10-12-24(13-11-22)40-31(19-29(39-40)34(2,3)4)38-33(42)36-27-14-15-28(26-9-7-6-8-25(26)27)44-20-23-16-17-35-30(18-23)37-32(41)21-43-5/h6-19H,20-21H2,1-5H3,(H,35,37,41)(H2,36,38,42) |

InChI Key |

RTDCVLCTBQDLBW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=CC(=N2)C(C)(C)C)NC(=O)NC3=CC=C(C4=CC=CC=C43)OCC5=CC(=NC=C5)NC(=O)COC |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of JNJ-49095397

For Researchers, Scientists, and Drug Development Professionals

Core Mechanism of Action

JNJ-49095397 (also known as RV568) is a novel, narrow-spectrum kinase inhibitor developed for the treatment of chronic obstructive pulmonary disease (COPD). Its primary mechanism of action is the potent and selective inhibition of the α and γ isoforms of the p38 mitogen-activated protein kinase (MAPK), a key signaling pathway in the inflammatory response characteristic of COPD.[1][2] Additionally, this compound exhibits inhibitory activity against the SRC family kinase, hematopoietic cell kinase (HCK), which is implicated in the pro-inflammatory functions of macrophages.[1][2][3] This dual inhibition of both p38 MAPK and HCK pathways positions this compound as a targeted anti-inflammatory agent for COPD.

The p38 MAPK signaling cascade is a critical regulator of the production of pro-inflammatory cytokines and chemokines, such as tumor necrosis factor-α (TNF-α), interleukin-6 (IL-6), and CXCL8 (IL-8), which are central to the pathogenesis of COPD. By inhibiting p38α and p38γ, this compound effectively suppresses the cellular machinery responsible for the overproduction of these inflammatory mediators in key cell types involved in COPD, including macrophages, neutrophils, and bronchial epithelial cells.

Furthermore, the inhibition of HCK by this compound provides an additional layer of anti-inflammatory activity. HCK is a member of the SRC family of non-receptor tyrosine kinases and plays a significant role in regulating the activation and function of myeloid cells, particularly macrophages. Overactivation of HCK has been observed in COPD and is associated with enhanced inflammatory responses. By targeting HCK, this compound can further dampen the inflammatory cascade driven by macrophages in the lungs of COPD patients.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical and clinical studies of this compound.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | IC50 (nM) | Assay Type |

| p38α MAPK | 5 | Kinase Assay |

| p38γ MAPK | 40 | Kinase Assay |

| HCK (SRC family) | 52 | Kinase Assay |

Data sourced from commercially available product datasheets.

Table 2: Clinical Efficacy of Inhaled this compound in a 14-Day Phase IIa Study in COPD Patients

| Parameter | 50 µg Dose | 100 µg Dose | Placebo | p-value (vs. Placebo) |

| Improvement in FEV1 (mL) | 69 | 48 | - | Not reported |

| Reduction in Sputum Malondialdehyde | Significant | Significant | No change | <0.05 |

FEV1: Forced Expiratory Volume in 1 second. Data from Charron et al., 2017.

Table 3: In Vivo Efficacy of this compound in Mouse Models of Lung Inflammation

| Model | Treatment | Outcome Measure | Result |

| LPS-Induced Lung Inflammation | Intratracheal this compound (8h prior to LPS) | Neutrophil influx in BALF | ~60% inhibition |

| Cigarette Smoke Exposure | Intranasal this compound (therapeutic) | Macrophage and Neutrophil counts in BALF | Significant, dose-dependent reduction |

LPS: Lipopolysaccharide; BALF: Bronchoalveolar Lavage Fluid. Data from Charron et al., 2017.

Experimental Protocols

In Vitro Kinase Inhibition Assays

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against target kinases.

Methodology (General):

-

Enzymes: Recombinant human p38α, p38γ, and HCK kinases.

-

Substrate: A suitable peptide or protein substrate for each kinase (e.g., Myelin Basic Protein for p38).

-

Assay Principle: A radiometric or fluorescence-based assay is used to measure the phosphorylation of the substrate by the kinase in the presence of varying concentrations of this compound.

-

Procedure:

-

The kinase, substrate, and ATP (often radiolabeled with ³²P or ³³P) are incubated in a reaction buffer.

-

This compound is added at a range of concentrations.

-

The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).

-

The reaction is stopped, and the phosphorylated substrate is separated from the unreacted ATP (e.g., by filtration or precipitation).

-

The amount of incorporated phosphate is quantified using a scintillation counter or a fluorescence reader.

-

IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.

-

Phase IIa Clinical Trial in COPD Patients

Objective: To evaluate the safety, tolerability, and preliminary efficacy of inhaled this compound in patients with moderate to severe COPD.

Methodology:

-

Study Design: A randomized, double-blind, placebo-controlled, parallel-group study.

-

Participants: Patients with a diagnosis of moderate to severe COPD.

-

Intervention: Inhaled this compound (50 µg or 100 µg) or placebo, administered once daily for 14 days.

-

Efficacy Endpoints:

-

Forced Expiratory Volume in 1 second (FEV1): Measured using spirometry at baseline and after 14 days of treatment.

-

Sputum Malondialdehyde (MDA): Sputum was induced and collected from patients at baseline and after 14 days. MDA levels, a marker of oxidative stress, were measured using a validated method such as the thiobarbituric acid reactive substances (TBARS) assay.

-

-

Safety Assessments: Monitoring of adverse events, vital signs, and clinical laboratory tests.

LPS-Induced Lung Inflammation in Mice

Objective: To assess the anti-inflammatory effect of this compound in a model of acute lung inflammation.

Methodology:

-

Animals: Male BALB/c mice.

-

Induction of Inflammation: Mice are challenged with an intratracheal instillation of lipopolysaccharide (LPS) from E. coli.

-

Treatment: this compound is administered intratracheally at a specified time point before the LPS challenge.

-

Outcome Measures:

-

Bronchoalveolar Lavage (BAL): At a specified time after LPS challenge, mice are euthanized, and their lungs are lavaged with phosphate-buffered saline (PBS).

-

Cell Counts: The total number of cells and the differential cell counts (neutrophils, macrophages) in the BAL fluid are determined using a hemocytometer and cytospin preparations stained with a differential stain (e.g., Diff-Quik).

-

Cytokine Analysis: Levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the BAL fluid can be measured by enzyme-linked immunosorbent assay (ELISA).

-

Cigarette Smoke-Induced Lung Inflammation in Mice

Objective: To evaluate the therapeutic efficacy of this compound in a model of chronic lung inflammation relevant to COPD.

Methodology:

-

Animals: Female BALB/c mice.

-

Exposure: Mice are exposed to whole-body cigarette smoke for a specified duration (e.g., 11 days).

-

Treatment: After the smoke exposure period, mice are treated therapeutically with intranasal administration of this compound for a defined number of days.

-

Outcome Measures:

-

Bronchoalveolar Lavage (BAL): Lungs are lavaged, and the BAL fluid is collected.

-

Cell Counts: Total and differential cell counts in the BAL fluid are determined.

-

Inflammatory Mediator Analysis: Cytokine and chemokine levels in the BAL fluid are quantified by ELISA or multiplex assays.

-

Visualizations

Caption: Signaling pathway of this compound's dual inhibition.

Caption: Workflow for in vivo mouse models of lung inflammation.

References

JNJ-49095397 (RV568): An In-Depth Technical Profile on p38 MAPK Alpha Selectivity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the p38 mitogen-activated protein kinase (MAPK) inhibitor JNJ-49095397, also known as RV568. The document focuses on its selectivity for the p38 MAPK alpha (p38α) isoform, presenting available quantitative data, detailed experimental methodologies for assessing kinase inhibition, and visualizations of the relevant signaling pathways and experimental workflows.

Introduction

This compound (RV568) is a narrow-spectrum, inhaled kinase inhibitor developed for the treatment of chronic inflammatory respiratory diseases such as Chronic Obstructive Pulmonary Disease (COPD). It exhibits potent anti-inflammatory effects by targeting key kinases involved in inflammatory signaling cascades. Notably, this compound is characterized by its selectivity for the α and γ isoforms of p38 MAPK and also demonstrates inhibitory activity against the SRC family member, hematopoietic cell kinase (HCK)[1]. The p38 MAPK pathway is a critical regulator of the production of pro-inflammatory cytokines, and its inhibition is a promising therapeutic strategy for a variety of inflammatory conditions.

Quantitative Selectivity Profile

The inhibitory activity of this compound has been quantified against several kinases, highlighting its selectivity profile. The half-maximal inhibitory concentration (IC50) values are summarized in the table below. While data for p38α and p38γ are available, values for the p38β and p38δ isoforms are not readily found in publicly accessible literature, indicating a gap in the comprehensive selectivity profiling of this compound.

| Kinase Target | IC50 (nM) |

| p38 MAPK α | 5[1][2] |

| p38 MAPK β | Data not available |

| p38 MAPK γ | 40[1][2] |

| p38 MAPK δ | Data not available |

| HCK | 52 |

Caption: In vitro inhibitory potency of this compound against target kinases.

Signaling Pathway and Mechanism of Action

The p38 MAPK signaling pathway is a tiered cascade of protein kinases that plays a central role in cellular responses to stress and inflammation. The pathway is typically initiated by extracellular stimuli, such as cytokines or environmental stressors, which activate a MAP kinase kinase kinase (MAPKKK). This MAPKKK then phosphorylates and activates a MAP kinase kinase (MAPKK), which in turn dually phosphorylates and activates p38 MAPK. Activated p38 MAPK can then phosphorylate various downstream targets, including other kinases and transcription factors, leading to the production of inflammatory mediators. This compound exerts its anti-inflammatory effects by inhibiting the kinase activity of p38α and p38γ, thereby blocking this signaling cascade.

Caption: The p38 MAPK signaling cascade and the inhibitory action of this compound.

Experimental Protocols

Detailed experimental protocols for determining the kinase selectivity of this compound are not publicly available. However, based on standard practices in the field, the following sections describe representative methodologies for biochemical and cellular assays that are commonly used to characterize p38 MAPK inhibitors.

Biochemical Kinase Inhibition Assay (In Vitro)

This type of assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase. A common method is a luminescence-based assay that quantifies ATP consumption.

Objective: To determine the IC50 value of this compound against purified p38 MAPK isoforms and other kinases.

Materials:

-

Recombinant human p38 MAPK α, β, γ, δ enzymes

-

Kinase substrate (e.g., ATF2 peptide)

-

ATP

-

Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

-

This compound stock solution in DMSO

-

ADP-Glo™ Kinase Assay Kit (or similar)

-

384-well white assay plates

-

Plate reader capable of measuring luminescence

Procedure:

-

Compound Dilution: Prepare a serial dilution of this compound in DMSO. A typical starting concentration range for screening is 100 µM to 1 nM.

-

Assay Plate Setup: Add 1 µL of the diluted test compound, a positive control inhibitor (e.g., SB203580), or vehicle (DMSO) to the wells of a 384-well plate.

-

Enzyme Addition: Add 2 µL of diluted kinase to each well. The optimal enzyme concentration should be empirically determined to ensure the reaction is within the linear range.

-

Reaction Initiation: Add 2 µL of a substrate/ATP mixture to each well to start the kinase reaction. The ATP concentration should be close to the Km for each kinase to ensure accurate IC50 determination.

-

Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).

-

ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Signal Generation: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

-

Data Acquisition: Measure the luminescence of each well using a plate reader.

-

Data Analysis: Calculate the percentage of inhibition for each concentration relative to the vehicle control (0% inhibition) and a no-enzyme control (100% inhibition). Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Caption: General experimental workflow for a biochemical kinase inhibition assay.

Cellular p38 MAPK Phosphorylation Assay (In Situ)

This assay measures the ability of a compound to inhibit the activation of p38 MAPK within a cellular context by quantifying the levels of phosphorylated p38.

Objective: To determine the cellular potency of this compound in inhibiting p38 MAPK phosphorylation.

Materials:

-

Human cell line (e.g., peripheral blood mononuclear cells (PBMCs) or a relevant epithelial cell line like BEAS-2B)

-

Cell culture medium and supplements

-

Stimulant (e.g., lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α))

-

This compound stock solution in DMSO

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibodies: rabbit anti-phospho-p38 MAPK (Thr180/Tyr182) and mouse anti-total p38 MAPK

-

HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)

-

Western blotting reagents and equipment (SDS-PAGE gels, PVDF membrane, transfer apparatus, chemiluminescent substrate, and imaging system)

Procedure:

-

Cell Culture and Plating: Culture cells to an appropriate density and plate them in multi-well plates. Allow cells to adhere overnight.

-

Compound Pre-incubation: Pre-treat the cells with various concentrations of this compound or vehicle control for a specified time (e.g., 1-2 hours).

-

Cell Stimulation: Stimulate the cells with an appropriate agonist (e.g., LPS or TNF-α) for a time known to induce robust p38 MAPK phosphorylation (e.g., 15-30 minutes).

-

Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with ice-cold lysis buffer.

-

Protein Quantification: Determine the protein concentration of each cell lysate using a standard protein assay (e.g., BCA assay).

-

Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST).

-

Incubate the membrane with primary antibodies against phospho-p38 and total p38.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

-

Data Analysis: Quantify the band intensities for phospho-p38 and total p38. Normalize the phospho-p38 signal to the total p38 signal for each sample. Determine the concentration of this compound that causes 50% inhibition of p38 phosphorylation (IC50) by plotting the normalized phospho-p38 levels against the inhibitor concentration.

Caption: Workflow for a cellular p38 MAPK phosphorylation assay.

Conclusion

This compound (RV568) is a potent and selective inhibitor of p38 MAPKα and p38 MAPKγ, as well as HCK. Its narrow-spectrum kinase inhibition profile makes it a promising candidate for the treatment of inflammatory diseases. The provided quantitative data, while incomplete for the entire p38 MAPK family, demonstrates a clear preference for the α and γ isoforms. The detailed experimental protocols outlined in this guide offer a robust framework for the continued investigation and characterization of this compound and other novel kinase inhibitors. Further studies to fully elucidate its selectivity across the human kinome and to understand the clinical implications of its specific targeting profile are warranted.

References

JNJ-49095397 (RV568): A Targeted Approach for Chronic Obstructive Pulmonary Disease

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Chronic Obstructive Pulmonary Disease (COPD) remains a significant global health challenge characterized by persistent respiratory symptoms and airflow limitation. The underlying chronic inflammation in COPD is often resistant to current therapies, necessitating the development of novel therapeutic strategies. JNJ-49095397, also known as RV568, has emerged as a promising investigational inhaled therapy targeting the p38 mitogen-activated protein kinase (MAPK) pathway, a key signaling cascade implicated in the pathogenesis of COPD. This technical guide provides a comprehensive overview of this compound, consolidating available preclinical and clinical data, detailing its mechanism of action, and outlining experimental methodologies to support further research and development in this area.

Introduction to this compound (RV568)

This compound (RV568) is a narrow-spectrum kinase inhibitor with high selectivity for p38 MAPK-α and -γ, as well as the SRC family of kinases.[1] Developed for inhaled administration, this targeted approach aims to deliver the therapeutic agent directly to the lungs, maximizing local anti-inflammatory effects while minimizing potential systemic side effects. The rationale for targeting the p38 MAPK pathway stems from its central role in orchestrating the inflammatory response in COPD, which is driven by exposure to cigarette smoke and other noxious particles.

Mechanism of Action: Inhibition of the p38 MAPK Signaling Pathway

The p38 MAPK signaling pathway is a critical regulator of inflammatory processes in COPD. In response to cellular stress and inflammatory stimuli such as cigarette smoke and lipopolysaccharide (LPS), a cascade of protein phosphorylations leads to the activation of p38 MAPK.[2] Activated p38 MAPK, in turn, phosphorylates downstream targets, including transcription factors and other kinases, resulting in the increased production of pro-inflammatory cytokines and chemokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and CXCL8 (IL-8).[3][4] These mediators are instrumental in the recruitment and activation of inflammatory cells, primarily neutrophils and macrophages, in the airways, contributing to the tissue damage and airflow limitation characteristic of COPD.[4]

This compound (RV568) exerts its anti-inflammatory effects by directly inhibiting the kinase activity of p38 MAPK-α and -γ. By blocking this key signaling node, this compound effectively suppresses the downstream production of multiple inflammatory mediators, thereby attenuating the inflammatory response in the lungs.

Preclinical Evidence

The anti-inflammatory properties of this compound (RV568) have been evaluated in various preclinical models relevant to COPD. These studies have demonstrated the potent inhibitory effects of the compound on the production of pro-inflammatory mediators in primary human cells and in in vivo models of lung inflammation.

In Vitro Studies

In primary cultured human monocytes, macrophages, and bronchial epithelial cells, this compound (RV568) has been shown to potently inhibit the release of key pro-inflammatory cytokines. Notably, the anti-inflammatory effects of RV568 in monocytes and macrophages were often greater than those observed with corticosteroids or the p38 inhibitor Birb796. Furthermore, in poly I:C-stimulated BEAS-2B bronchial epithelial cells, a synergistic anti-inflammatory effect was observed when RV568 was combined with a corticosteroid.

In Vivo Studies

In murine models of lung inflammation induced by lipopolysaccharide (LPS) and cigarette smoke exposure, this compound (RV568) demonstrated significant anti-inflammatory activity. The combination of RV568 with a corticosteroid also suggested a synergistic interaction in the cigarette smoke model. These preclinical findings provided a strong rationale for advancing this compound into clinical development for COPD.

Clinical Development in COPD

This compound (RV568) has been evaluated in a Phase II clinical trial in patients with moderate to severe COPD (ClinicalTrials.gov Identifier: NCT01475292). This randomized, double-blind, placebo-controlled study assessed the safety, tolerability, and efficacy of inhaled this compound.

Clinical Trial Design and Methodology

The Phase II study enrolled patients with a diagnosis of moderate to severe COPD. Participants were randomized to receive either inhaled this compound (50 µg or 100 µg) or a placebo once daily for 14 days. Key inclusion criteria included a post-bronchodilator FEV1/FVC ratio of ≤ 0.70 and a post-bronchodilator FEV1 between 40% and 80% of the predicted normal value.

Experimental Protocols:

-

Spirometry: Lung function was assessed using standard spirometric techniques to measure forced expiratory volume in one second (FEV1) and forced vital capacity (FVC).

-

Sputum Induction and Analysis: Sputum was induced using hypertonic saline inhalation. Sputum plugs were selected, dispersed using dithiothreitol (DTT), and a total cell count and differential cell counts were performed. The supernatant was stored for biomarker analysis.

-

Malondialdehyde (MDA) Measurement: Sputum MDA levels, a marker of oxidative stress, were quantified using a validated analytical method, likely high-performance liquid chromatography (HPLC) or a colorimetric assay.

Efficacy Results

The 14-day study demonstrated a modest clinical benefit for this compound (RV568) in patients with moderate to severe COPD.

| Outcome Measure | Placebo | This compound (50 µg) | This compound (100 µg) |

| Change in Pre-bronchodilator FEV1 (mL) | - | +69 | +48 |

| Change in Sputum Malondialdehyde | No significant change | Significant reduction (p<0.05 vs. placebo) | Significant reduction (p<0.05 vs. placebo) |

| Change in Sputum Cell Counts | No significant change | No significant change | No significant change |

| Table 1: Summary of Efficacy Outcomes from the 14-day Phase II Trial of this compound (RV568) in COPD Patients. |

The improvement in pre-bronchodilator FEV1 suggests a potential beneficial effect on lung function. The significant reduction in sputum malondialdehyde, a marker of lipid peroxidation, indicates a decrease in oxidative stress in the airways of treated patients. Interestingly, there were no significant changes in sputum inflammatory cell counts, suggesting that the primary effect of this short-term treatment may be on the functional activity of inflammatory cells rather than their numbers.

Safety and Tolerability

In the 14-day clinical trial, inhaled this compound (RV568) was well-tolerated. The incidence of adverse events during treatment with both doses of RV568 was similar to that observed with placebo.

Future Directions and Conclusion

This compound (RV568) represents a targeted therapeutic approach for the treatment of COPD by inhibiting the p38 MAPK signaling pathway. The available data from preclinical and a Phase II clinical study suggest that this inhaled narrow-spectrum kinase inhibitor has a favorable safety profile and demonstrates modest clinical benefits in terms of lung function and reduction of oxidative stress.

Further investigation is warranted to fully elucidate the therapeutic potential of this compound in COPD. Longer-term clinical trials with larger patient populations are needed to assess its impact on clinically meaningful endpoints such as exacerbation rates, sustained improvements in lung function, and quality of life. Additionally, exploring the efficacy of this compound in specific COPD phenotypes, potentially identified through biomarkers, could help to identify patient populations most likely to respond to this targeted therapy.

References

- 1. RV568, a narrow-spectrum kinase inhibitor with p38 MAPK-α and -γ selectivity, suppresses COPD inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. p38 MAPK inhibitors, IKK2 inhibitors, and TNFα inhibitors in COPD - PMC [pmc.ncbi.nlm.nih.gov]

- 3. p38 MAPK signaling in chronic obstructive pulmonary disease pathogenesis and inhibitor therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2024.sci-hub.box [2024.sci-hub.box]

RV568 compound and its biological activity

An In-Depth Technical Guide to the Biological Activity of RV568

For Researchers, Scientists, and Drug Development Professionals

Introduction

RV568 is a novel, narrow-spectrum kinase inhibitor developed for the treatment of chronic obstructive pulmonary disease (COPD). It is designed for inhaled delivery to maximize lung retention and minimize systemic side effects, offering a potential new therapeutic approach for managing the chronic inflammation characteristic of COPD. This document provides a comprehensive overview of the biological activity of RV568, detailing its mechanism of action, preclinical efficacy in various models, and early clinical findings.

Mechanism of Action

RV568 functions as a potent inhibitor of p38 mitogen-activated protein kinase (MAPK)-α and -γ, as well as SRC family kinases.[1][2][3][4] This dual-targeting mechanism is believed to contribute to its broad anti-inflammatory effects, which in preclinical models, have been shown to be greater than those of the p38 inhibitor Birb796.[1] The inhibition of these key signaling pathways allows RV568 to modulate the inflammatory response in a manner that may be beneficial for COPD, a condition often resistant to corticosteroid therapy.

Signaling Pathway of RV568 Inhibition

Caption: Mechanism of action of RV568.

Preclinical Biological Activity

The anti-inflammatory properties of RV568 have been characterized in a variety of in vitro and in vivo models relevant to COPD.

In Vitro Studies

RV568 has demonstrated potent anti-inflammatory effects in several human cell models, often exceeding the efficacy of corticosteroids.

-

Monocytes and Macrophages: In primary cultured human monocytes and differentiated U937 macrophage-like cells, RV568 effectively inhibited the release of CXCL8 induced by lipopolysaccharide (LPS).

-

Bronchial Epithelial Cells: RV568 also suppressed tumor necrosis factor (TNF)-α-induced interleukin (IL)-6 release in normal human bronchial epithelial cells. In a model designed to mimic viral infection, RV568 showed a synergistic anti-inflammatory interaction when combined with corticosteroids in BEAS-2B cells stimulated with the TLR3 agonist poly I:C. This is particularly noteworthy as this epithelial model was found to be resistant to corticosteroids alone.

In Vivo Studies

Animal models have further substantiated the anti-inflammatory potential of RV568 for COPD.

-

LPS-Induced Murine Model: In a mouse model of LPS-induced lung inflammation, intratracheal administration of RV568 significantly inhibited neutrophil accumulation in the bronchoalveolar lavage fluid. Notably, this effect was observed with a long duration of action, with significant inhibition of neutrophil influx when administered up to 8 hours prior to the LPS challenge.

-

Cigarette Smoke-Exposed Murine Model: RV568 also demonstrated greater anti-inflammatory activity than corticosteroids in a murine model of cigarette smoke exposure. Similar to the in vitro findings, a synergistic effect was observed when RV568 was combined with a corticosteroid in this model.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical and clinical evaluations of RV568.

Table 1: In Vitro Inhibition of Inflammatory Mediators

| Cell Type | Stimulant | Mediator Measured | Effect of RV568 |

|---|---|---|---|

| Healthy Human PBMCs | LPS (0.1 µg/mL) | CXCL8 | Concentration-dependent inhibition |

| Differentiated U937 Cells | LPS (0.1 µg/mL) | CXCL8 | Concentration-dependent inhibition |

| Normal Human Bronchial Epithelial Cells | TNF-α | IL-6 | Concentration-dependent inhibition |

| BEAS-2B Cells | Poly I:C | CXCL8, IL-6 | Synergistic inhibition with dexamethasone |

Table 2: Clinical Trial Outcomes in COPD Patients (14-Day Study)

| Parameter | RV568 (50 µg) | RV568 (100 µg) | Placebo | Significance vs. Placebo |

|---|---|---|---|---|

| Pre-bronchodilator FEV1 Improvement | +69 mL | +48 mL | N/A | Not explicitly stated, but noted as an improvement. |

| Sputum Malondialdehyde | Significant Reduction | Significant Reduction | No significant change | p<0.05 |

| Sputum Cell Counts | No significant change | No significant change | No significant change | No significant difference |

Experimental Protocols

In Vitro Anti-Inflammatory Assays

A general workflow for assessing the in vitro activity of RV568 is outlined below.

Caption: Generalized workflow for in vitro experiments.

Methodology Details:

-

Cell Culture: Primary human peripheral blood mononuclear cells (PBMCs), U937 cells (differentiated into a macrophage-like state), and normal human bronchial epithelial cells (NHBEs) or BEAS-2B cells were cultured under standard conditions.

-

Treatment: Cells were pre-incubated with varying concentrations of RV568, dexamethasone, or a combination of both for 1 hour.

-

Stimulation: Inflammation was induced by adding stimulants such as LPS (0.1 µg/mL) for 4 hours in monocyte/macrophage models, or poly I:C or TNF-α in epithelial cell models.

-

Analysis: After the incubation period, cell supernatants were collected, and the levels of inflammatory mediators like CXCL8 and IL-6 were quantified using methods such as ELISA.

In Vivo Murine Models of Lung Inflammation

Caption: Workflow for in vivo murine models.

Methodology Details:

-

Animal Models: Mice were used for both LPS-induced and cigarette smoke-induced models of pulmonary inflammation.

-

Drug Administration: RV568 or a vehicle control was administered intratracheally at specified time points before the inflammatory challenge.

-

Inflammatory Challenge: Inflammation was induced either by inhalation of LPS or by exposure to cigarette smoke.

-

Endpoint Measurement: At a defined time after the challenge (e.g., 8 hours post-LPS), bronchoalveolar lavage (BAL) was performed to collect fluid from the lungs. The primary endpoint was the quantification of neutrophil influx into the airways.

Clinical Evaluation in COPD

RV568 has undergone a preliminary, randomized, placebo-controlled clinical trial to assess its safety and efficacy in patients with COPD.

Study Design

The trial was a 14-day study involving a small cohort of COPD patients to limit exposure at an early stage of clinical development. Inhaled RV568 was administered at doses of 50 µg and 100 µg.

Key Findings

-

Safety and Tolerability: The trial was primarily designed to investigate safety, and no major concerns were identified over the 2-week period. Adverse events were reported to be similar between the RV568 and placebo treatment groups.

-

Efficacy: While the trial was small, it provided preliminary evidence of clinical benefit.

-

Lung Function: Patients receiving RV568 showed improvements in pre-bronchodilator forced expiratory volume in 1 second (FEV1).

-

Biomarkers: A significant reduction in sputum malondialdehyde, a marker of oxidative stress, was observed in the RV568-treated groups compared to placebo. However, there were no significant changes in sputum cell counts.

-

Conclusion and Future Directions

RV568 is a promising narrow-spectrum kinase inhibitor with potent anti-inflammatory effects demonstrated in cellular and animal models relevant to COPD. Its mechanism of action, targeting both p38 MAPK and SRC family kinases, offers a novel approach to combatting the corticosteroid-resistant inflammation often seen in COPD. Furthermore, preclinical data suggests a synergistic interaction with corticosteroids, which could be a significant clinical advantage.

The initial clinical data, though from a small and short-term study, is encouraging, showing good tolerability and signs of both anti-inflammatory activity and modest improvements in lung function in COPD patients. These findings support the case for larger and longer-term clinical trials to fully elucidate the therapeutic potential of RV568 in the management of COPD.

References

- 1. publications.ersnet.org [publications.ersnet.org]

- 2. publications.ersnet.org [publications.ersnet.org]

- 3. RV568, a narrow-spectrum kinase inhibitor with p38 MAPK-α and -γ selectivity, suppresses COPD inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. research.manchester.ac.uk [research.manchester.ac.uk]

JNJ-49095397: A Technical Guide to a Novel Anti-Inflammatory Agent for Respiratory Disease Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-49095397, also known as RV568, is a potent and selective, narrow-spectrum kinase inhibitor with significant anti-inflammatory properties. Developed for inhaled administration, it primarily targets the α and γ isoforms of the p38 mitogen-activated protein kinase (MAPK), a key signaling node in the inflammatory cascade implicated in chronic obstructive pulmonary disease (COPD).[1][2] This document provides a comprehensive technical overview of this compound, summarizing its mechanism of action, preclinical and clinical data, and detailed experimental methodologies to support further research and development in the field of anti-inflammatory therapeutics.

Core Mechanism of Action: p38 MAPK Inhibition

This compound exerts its anti-inflammatory effects by inhibiting the p38 MAPK signaling pathway.[3] The p38 MAPK family, consisting of four isoforms (α, β, γ, and δ), are serine/threonine kinases that respond to inflammatory stimuli such as cytokines, oxidative stress, and bacterial components like lipopolysaccharide (LPS).[3][4] In inflammatory lung diseases like COPD, the p38 MAPK pathway is chronically activated in key immune and structural cells, including macrophages, neutrophils, and bronchial epithelial cells.

This activation leads to a cascade of downstream events, including the stabilization of pro-inflammatory cytokine messenger RNA (mRNA) and the activation of transcription factors, resulting in the increased production of inflammatory mediators like CXCL8 (IL-8), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6). This compound specifically inhibits the p38α and p38γ isoforms, which are prominently involved in these inflammatory processes. Additionally, this compound has been shown to inhibit the SRC family of kinases, which may contribute to its broad anti-inflammatory profile.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical and clinical studies of this compound (RV568).

Table 1: In Vitro Inhibition of Inflammatory Mediators

| Cell Type | Stimulant | Mediator | This compound (RV568) IC50 | Maximal Inhibition (Emax) |

| d-U937 Cells (macrophage-like) | LPS | CXCL8 | 92 nM | 95% |

| Peripheral Blood Mononuclear Cells (PBMCs) | LPS | CXCL8 | Not Specified | 81% |

| COPD Sputum Macrophages | LPS | CXCL8 | Not Specified | 55% |

| Normal Human Bronchial Epithelial Cells (NHBEs) | TNF-α | IL-6 | Concentration-dependent inhibition | Not Specified |

| Normal Human Bronchial Epithelial Cells (NHBEs) | TNF-α | CXCL8 | Concentration-dependent inhibition | Not Specified |

| BEAS-2B Cells (epithelial cell line) | Poly I:C | ICAM-1 | Not Specified | 97% |

Data compiled from a study by Charron et al.

Table 2: Clinical Trial Efficacy Data (14-Day Study in COPD Patients)

| Parameter | This compound (RV568) 50 µg Dose | This compound (RV568) 100 µg Dose | Placebo |

| Improvement in Pre-Bronchodilator FEV1 | +69 mL | +48 mL | Not Specified |

| Change in Sputum Malondialdehyde | Statistically significant reduction (p<0.05) | Statistically significant reduction (p<0.05) | No significant change |

| Change in Sputum Myeloperoxidase | Data not available | Data not available | Data not available |

FEV1: Forced Expiratory Volume in 1 second. Data from a clinical trial of RV568.

Signaling Pathway and Experimental Workflow Visualizations

To elucidate the mechanism of action and experimental approaches, the following diagrams are provided in the DOT language for Graphviz.

p38 MAPK Signaling Pathway in Airway Inflammation

Caption: p38 MAPK signaling cascade in airway inflammation and the inhibitory action of this compound.

Experimental Workflow for In Vitro Cytokine Inhibition Assay

Caption: A generalized workflow for assessing the in vitro anti-inflammatory efficacy of this compound.

Detailed Experimental Protocols

In Vitro Cytokine Release Assay from PBMCs

-

Isolation of PBMCs: Peripheral blood mononuclear cells (PBMCs) are isolated from whole blood of healthy volunteers or COPD patients using Ficoll-Paque density gradient centrifugation.

-

Cell Culture: PBMCs are cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum, L-glutamine, and penicillin-streptomycin.

-

Pre-treatment: Cells are seeded in 96-well plates and pre-treated with various concentrations of this compound or vehicle control for 30 minutes to 1 hour.

-

Stimulation: Following pre-treatment, cells are stimulated with lipopolysaccharide (LPS) at a concentration of 100 ng/mL to 1 µg/mL to induce an inflammatory response.

-

Incubation: The cell plates are incubated at 37°C in a humidified 5% CO2 atmosphere for a period of 4 to 24 hours.

-

Supernatant Collection: After incubation, the plates are centrifuged, and the cell-free supernatants are collected.

-

Cytokine Measurement: The concentrations of inflammatory cytokines such as CXCL8 and IL-6 in the supernatants are quantified using commercially available enzyme-linked immunosorbent assay (ELISA) kits, following the manufacturer's instructions.

-

Data Analysis: The percentage inhibition of cytokine release at each concentration of this compound is calculated relative to the vehicle-treated, LPS-stimulated control. IC50 values are determined by non-linear regression analysis.

Mouse Model of Cigarette Smoke-Induced Lung Inflammation

-

Animal Model: BALB/c or C57BL/6 mice are commonly used for this model.

-

Cigarette Smoke Exposure: Mice are exposed to whole-body cigarette smoke from a specified number of cigarettes daily, for a duration ranging from a few days to several months, in a controlled inhalation chamber.

-

Drug Administration: this compound is administered to the mice, typically via intra-tracheal or intra-nasal instillation, at various doses prior to or during the cigarette smoke exposure period.

-

Bronchoalveolar Lavage (BAL): At the end of the study period, mice are euthanized, and a bronchoalveolar lavage (BAL) is performed to collect cells and fluid from the lungs.

-

Cellular Analysis: The BAL fluid is centrifuged, and the cell pellet is resuspended. Total and differential cell counts (macrophages, neutrophils, lymphocytes) are performed.

-

Biomarker Analysis: The supernatant from the BAL fluid can be used to measure the levels of inflammatory cytokines and chemokines by ELISA or multiplex assays.

-

Histopathology: The lungs are fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin) to assess the extent of inflammation and structural changes such as emphysema.

Measurement of Sputum Malondialdehyde (MDA)

-

Sputum Induction: Sputum samples are induced from COPD patients by inhalation of nebulized hypertonic saline.

-

Sputum Processing: The collected sputum is treated with a mucolytic agent like dithiothreitol (DTT) to break down the mucus and release the cellular and soluble components.

-

Sample Preparation for HPLC: An aliquot of the processed sputum supernatant is deproteinized, often with an acid like perchloric acid.

-

High-Performance Liquid Chromatography (HPLC): The prepared sample is injected into an HPLC system. MDA is separated from other components on a C18 reversed-phase column.

-

Detection: MDA is often derivatized with thiobarbituric acid (TBA) to form a fluorescent adduct, which is then detected by a fluorescence detector. Alternatively, other derivatization agents and detection methods like mass spectrometry can be used.

-

Quantification: The concentration of MDA in the sputum sample is determined by comparing the peak area or height to a standard curve generated with known concentrations of an MDA standard, such as 1,1,3,3-tetraethoxypropane (TEP).

Conclusion

This compound (RV568) is a promising narrow-spectrum kinase inhibitor that demonstrates significant anti-inflammatory effects in preclinical models and early clinical studies relevant to COPD. Its mechanism of action, centered on the inhibition of p38α and p38γ MAPK, provides a targeted approach to mitigating the chronic inflammation that drives the pathophysiology of this and potentially other respiratory diseases. The quantitative data and experimental protocols outlined in this technical guide offer a solid foundation for further investigation into the therapeutic potential of this compound. Future research should focus on longer-term clinical trials to establish its efficacy and safety profile for the treatment of COPD and related inflammatory conditions.

References

- 1. RV568, a narrow-spectrum kinase inhibitor with p38 MAPK-α and -γ selectivity, suppresses COPD inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. p38 MAPK signaling in chronic obstructive pulmonary disease pathogenesis and inhibitor therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. p38 mitogen-activated protein kinase pathways in asthma and COPD - PubMed [pubmed.ncbi.nlm.nih.gov]

JNJ-49095397: A Deep Dive into the Inhibition of p38 Gamma

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the inhibition of the p38 mitogen-activated protein kinase (MAPK) gamma isoform by the selective inhibitor JNJ-49095397, also known as RV568. This document details the quantitative inhibitory activity, experimental protocols for key assays, and visual representations of the relevant signaling pathways and experimental workflows.

Core Executive Summary

This compound (RV568) is a narrow-spectrum kinase inhibitor with demonstrated activity against p38 MAPK alpha (p38α) and p38 MAPK gamma (p38γ).[1][2][3][4][5] It has been investigated for its anti-inflammatory properties, particularly in the context of chronic obstructive pulmonary disease (COPD). This compound has been shown to inhibit the release of pro-inflammatory cytokines in various cell types and has undergone clinical evaluation. Beyond its primary targets, it also exhibits inhibitory activity against the SRC family kinase, hematopoietic kinase (HCK).

Quantitative Data on Inhibitory Activity

The following table summarizes the available quantitative data on the inhibitory activity of this compound against its primary kinase targets.

| Target | Assay Type | Metric | Value | Reference |

| p38α | Biochemical | IC50 | Data not publicly available | |

| p38γ | Biochemical | IC50 | Data not publicly available | |

| HCK | Biochemical | IC50 | Data not publicly available |

Signaling Pathway and Mechanism of Action

The p38 MAPK pathway is a critical signaling cascade involved in cellular responses to stress and inflammation. Activation of this pathway leads to the production of pro-inflammatory cytokines. The p38 MAPK family consists of four isoforms: α, β, γ, and δ. This compound exerts its anti-inflammatory effects by directly inhibiting the kinase activity of p38γ and p38α, thereby blocking the downstream signaling events that lead to cytokine production.

References

- 1. p38 MAPK signaling in chronic obstructive pulmonary disease pathogenesis and inhibitor therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. RV568, a narrow-spectrum kinase inhibitor with p38 MAPK-α and -γ selectivity, suppresses COPD inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Safety and efficacy of p38 mitogen-activated protein kinase inhibitors (MAPKIs) in COPD - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound - TargetMol Chemicals Inc [bioscience.co.uk]

The Potential of JNJ-49095397 (RV568) in Mitigating Inflammatory Responses in Cystic Fibrosis: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cystic Fibrosis (CF) is a life-shortening genetic disorder characterized by chronic airway inflammation, which significantly contributes to lung tissue damage and disease progression. While current therapies have improved outcomes, there remains a critical need for novel anti-inflammatory treatments. This technical guide explores the scientific rationale for investigating JNJ-49095397 (also known as RV568), a selective p38 mitogen-activated protein kinase (MAPK) inhibitor, as a potential therapeutic agent for cystic fibrosis. Although direct clinical trial data for this compound in CF is not yet publicly available, this document synthesizes the foundational role of the p38 MAPK pathway in CF-related inflammation and presents relevant preclinical and clinical data from studies of this compound in other respiratory diseases, such as Chronic Obstructive Pulmonary Disease (COPD), to build a case for its investigation in CF.

Introduction: The Inflammatory Cascade in Cystic Fibrosis and the Rationale for p38 MAPK Inhibition

Cystic fibrosis is caused by mutations in the cystic fibrosis transmembrane conductance regulator (CFTR) gene, leading to defective ion transport and subsequent dehydration of airway surfaces. This primary defect establishes a vicious cycle of mucus obstruction, chronic bacterial infection, and a persistent, exaggerated inflammatory response. The inflammatory milieu in the CF airways is dominated by neutrophils and pro-inflammatory cytokines, which drive the progressive destruction of lung tissue.

The p38 MAPK signaling pathway is a key regulator of the synthesis of pro-inflammatory cytokines and is known to be activated in the airways of CF patients. This pathway responds to cellular stresses, including exposure to bacterial components like lipopolysaccharide (LPS), and triggers the production of inflammatory mediators such as interleukin-6 (IL-6), interleukin-8 (IL-8), and tumor necrosis factor-alpha (TNF-α). Given its central role in orchestrating the inflammatory response, the p38 MAPK pathway presents a compelling therapeutic target for mitigating the chronic inflammation that characterizes cystic fibrosis.

This compound (RV568) is a potent and selective inhibitor of the p38 MAPK-α and p38 MAPK-γ isoforms. By targeting this pathway, this compound has the potential to suppress the overactive inflammatory signaling in the CF airways, thereby reducing the production of damaging inflammatory mediators.

Mechanism of Action of this compound

This compound is an inhaled, narrow-spectrum kinase inhibitor. Its primary mechanism of action is the inhibition of p38 MAPK-α and p38 MAPK-γ. The p38 MAPK signaling cascade is a multi-tiered pathway that translates extracellular signals into a cellular response.

-

Upstream Activation: The pathway is initiated by various extracellular stimuli, including inflammatory cytokines (e.g., TNF-α, IL-1β) and bacterial products (e.g., LPS), which activate a series of upstream kinases (MAP3Ks and MKKs).

-

p38 MAPK Phosphorylation: These upstream kinases ultimately phosphorylate and activate the p38 MAPK isoforms.

-

Downstream Effects: Activated p38 MAPK then phosphorylates a range of downstream targets, including other kinases and transcription factors. This leads to the increased transcription and translation of genes encoding pro-inflammatory cytokines and other inflammatory mediators.

By inhibiting p38 MAPK-α and -γ, this compound blocks this signaling cascade, resulting in a broad-spectrum anti-inflammatory effect.

Signaling Pathway

The following diagram illustrates the central role of p38 MAPK in the inflammatory signaling cascade relevant to cystic fibrosis.

Preclinical Data for this compound (RV568)

While specific preclinical studies of this compound in cystic fibrosis models are not widely published, extensive research has been conducted in models of respiratory inflammation relevant to COPD, which share some inflammatory characteristics with CF.

In Vitro Studies

This compound has demonstrated potent anti-inflammatory effects in various primary human cell types.[1][2]

Table 1: In Vitro Anti-inflammatory Activity of this compound (RV568)

| Cell Type | Inflammatory Stimulus | Measured Endpoint | Effect of RV568 |

| Monocytes and Macrophages | Lipopolysaccharide (LPS) | Pro-inflammatory cytokine release | Potent inhibition |

| Bronchial Epithelial Cells | Polyinosinic:polycytidylic acid (poly I:C) | Pro-inflammatory cytokine release | Potent inhibition |

Data synthesized from studies on models relevant to COPD.[1][2]

In Vivo Studies

In murine models of respiratory inflammation, this compound has shown significant efficacy.[1]

Table 2: In Vivo Anti-inflammatory Activity of this compound (RV568) in Murine Models

| Model | Key Findings |

| LPS-induced lung inflammation | Significant reduction in neutrophil accumulation in bronchoalveolar lavage (BAL) fluid. |

| Cigarette smoke exposure | Reduction in inflammatory markers. |

Data from studies on models relevant to COPD.

Clinical Data for this compound (RV568) in COPD

A 14-day, randomized, placebo-controlled clinical trial of inhaled this compound (RV568) was conducted in patients with moderate to severe COPD. While this data is from a different patient population, it provides valuable insights into the potential clinical effects and safety profile of the drug.

Table 3: Clinical Trial Results of Inhaled this compound (RV568) in COPD Patients (14-day study)

| Endpoint | Placebo | RV568 (50 µg) | RV568 (100 µg) |

| Change in pre-bronchodilator FEV1 (mL) | - | +69 mL | +48 mL |

| Sputum Malondialdehyde (biomarker of oxidative stress) | No significant change | Significant reduction (p<0.05) | Significant reduction (p<0.05) |

| Sputum Cell Counts | No significant change | No significant change | No significant change |

| Adverse Events | Similar to RV568 | Similar to placebo | Similar to placebo |

FEV1: Forced Expiratory Volume in 1 second. Data from a clinical trial in COPD patients.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are summaries of protocols relevant to the evaluation of p38 MAPK inhibitors.

In Vitro Anti-inflammatory Assay in Primary Human Bronchial Epithelial Cells

This protocol is designed to assess the ability of a compound to inhibit the release of pro-inflammatory cytokines from primary human bronchial epithelial cells.

-

Cell Culture: Primary human bronchial epithelial cells are cultured to confluence.

-

Stimulation: Cells are pre-treated with various concentrations of the test compound (e.g., this compound) or vehicle control for a specified period (e.g., 1 hour).

-

Inflammatory Challenge: An inflammatory stimulus, such as TNF-α or poly I:C, is added to the culture medium to induce the production of pro-inflammatory cytokines.

-

Endpoint Measurement: After an incubation period (e.g., 24 hours), the cell culture supernatant is collected. The concentration of pro-inflammatory cytokines (e.g., IL-6, IL-8) is quantified using an enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: The inhibitory effect of the compound is calculated as the percentage reduction in cytokine release compared to the vehicle-treated, stimulated control.

Murine Model of LPS-Induced Pulmonary Inflammation

This in vivo model is used to evaluate the anti-inflammatory effects of a test compound in the lungs.

-

Animal Acclimatization: Mice are acclimatized to the laboratory conditions for a specified period.

-

Compound Administration: The test compound (e.g., this compound) is administered to the mice via the desired route (e.g., intratracheal instillation or inhalation) at various doses. A vehicle control group is also included.

-

LPS Challenge: After a predetermined time following compound administration, the mice are challenged with an intranasal or intratracheal administration of lipopolysaccharide (LPS) to induce lung inflammation.

-

Bronchoalveolar Lavage (BAL): At a specified time point after the LPS challenge (e.g., 4-24 hours), the mice are euthanized, and a bronchoalveolar lavage is performed to collect cells and fluid from the lungs.

-

Analysis: The BAL fluid is analyzed for:

-

Total and differential cell counts (particularly neutrophils).

-

Concentrations of pro-inflammatory cytokines and chemokines using ELISA or multiplex assays.

-

-

Data Analysis: The efficacy of the compound is determined by its ability to reduce the LPS-induced influx of inflammatory cells and the levels of inflammatory mediators in the BAL fluid compared to the vehicle-treated group.

Proposed Clinical Trial Workflow for this compound in Cystic Fibrosis

Based on the available data and the clinical trial design for COPD, a hypothetical clinical trial workflow for investigating this compound in cystic fibrosis could be structured as follows.

Conclusion and Future Directions

The p38 MAPK signaling pathway is a well-validated target for anti-inflammatory therapy, and its inhibition holds significant promise for mitigating the chronic and destructive inflammation that is a hallmark of cystic fibrosis lung disease. This compound (RV568) is a potent and selective p38 MAPK inhibitor with demonstrated anti-inflammatory effects in relevant preclinical models and a favorable safety and efficacy profile in a clinical trial for COPD.

While direct evidence for the efficacy of this compound in cystic fibrosis is currently lacking, the strong scientific rationale, coupled with the encouraging data from other respiratory diseases, provides a solid foundation for its further investigation in the CF population. Future research should focus on preclinical studies using CF-specific cell and animal models to confirm the anti-inflammatory effects of this compound in a CF-relevant context. Subsequently, well-designed clinical trials will be necessary to evaluate the safety, tolerability, and efficacy of this compound in individuals with cystic fibrosis. Such studies could pave the way for a novel therapeutic approach to address the unmet need for effective anti-inflammatory treatments in this devastating disease.

References

The Impact of JNJ-49095397 on Cellular Pathways: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

JNJ-49095397, also known as RV568, is a potent and selective, narrow-spectrum inhaled inhibitor of p38 mitogen-activated protein kinase (MAPK) alpha (α) and gamma (γ) isoforms. It has demonstrated significant anti-inflammatory effects in preclinical models of chronic obstructive pulmonary disease (COPD) and has undergone clinical evaluation for its therapeutic potential in this indication. This technical guide provides an in-depth analysis of the cellular pathways modulated by this compound, supported by quantitative data, detailed experimental methodologies, and visual representations of the underlying mechanisms.

Core Mechanism of Action: Inhibition of the p38 MAPK Signaling Pathway

The primary mechanism of action of this compound is the inhibition of p38 MAPK α and γ.[1] The p38 MAPK signaling cascade is a critical regulator of inflammatory responses.[2] In chronic inflammatory diseases like COPD, various stimuli, including cigarette smoke and pathogens, activate this pathway, leading to the production of pro-inflammatory cytokines and other inflammatory mediators.[2] this compound has also been shown to inhibit members of the SRC family of kinases, which may contribute to its overall anti-inflammatory profile.[1]

Signaling Pathway Diagram

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical and clinical studies of this compound.

Table 1: In Vitro Anti-inflammatory Activity of this compound (RV568)

| Cell Type | Stimulant | Measured Cytokine | This compound (RV568) Effect | Reference |

| Peripheral Blood Mononuclear Cells (PBMCs) | Lipopolysaccharide (LPS) | CXCL8 (IL-8) | Potent inhibition | [3] |

| Differentiated U937 cells | Lipopolysaccharide (LPS) | CXCL8 (IL-8) | Potent inhibition | |

| Sputum Macrophages from COPD patients | Lipopolysaccharide (LPS) | CXCL8 (IL-8) | >50% inhibition | |

| Differentiated Macrophages | Lipopolysaccharide (LPS) | CXCL8 (IL-8) | Emax >70% inhibition |

Table 2: In Vivo Efficacy of this compound (RV568) in a Murine Model

| Animal Model | Treatment | Outcome | Result | Reference |

| LPS-induced neutrophil accumulation in mice | This compound (RV568) (1-20 µ g/mouse , intratracheal) | Neutrophil count in Bronchoalveolar Lavage (BAL) fluid | Significant inhibition of neutrophil accumulation |

Table 3: Clinical Efficacy of Inhaled this compound (RV568) in COPD Patients (14-day study)

| Treatment Group (n) | Change in Pre-Bronchodilator FEV1 (mL) vs. Placebo | p-value | Reduction in Sputum Malondialdehyde vs. Placebo | p-value | Reference |

| RV568 50 µg (10) | +69 | 0.0067 | Significant | <0.05 | |

| RV568 100 µg (10) | +48 | 0.014 | Significant | <0.05 | |

| Placebo (10) | - | - | - | - |

Detailed Experimental Protocols

In Vitro Cellular Assays

Objective: To determine the in vitro anti-inflammatory potency of this compound.

Cell Culture and Stimulation:

-

Peripheral Blood Mononuclear Cells (PBMCs): Isolated from healthy donor blood by density gradient centrifugation.

-

U937 Monocytes: Cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and differentiated into macrophage-like cells using phorbol 12-myristate 13-acetate (PMA).

-

Sputum Macrophages: Isolated from sputum samples of COPD patients.

-

Stimulation: Cells were pre-incubated with various concentrations of this compound or vehicle control for 1 hour before stimulation with lipopolysaccharide (LPS) to induce an inflammatory response.

Cytokine Measurement:

-

Supernatants from cell cultures were collected after an appropriate incubation period (e.g., 4 hours).

-

The concentration of cytokines such as CXCL8 (IL-8) was quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

In Vivo Murine Models

Objective: To evaluate the in vivo anti-inflammatory effects of this compound in models of lung inflammation.

LPS-Induced Neutrophil Accumulation Model:

-

Animals: Female C57BL/6 mice.

-

Treatment: this compound (1-20 µ g/mouse ) was administered intratracheally.

-

Inflammation Induction: One hour after treatment, mice received an intraperitoneal injection of LPS (e.g., 100 ng/mouse).

-

Assessment: Bronchoalveolar lavage (BAL) was performed at a specified time point (e.g., 2 hours post-LPS) to collect lung fluid. The number of neutrophils in the BAL fluid was determined by cell counting.

Cigarette Smoke Exposure Model:

-

Animals: A/J or C57BL/6 mice.

-

Exposure: Mice were exposed to mainstream cigarette smoke for a defined period (e.g., 1 hour/day, 5 days/week for 2-4 weeks) using a whole-body or nose-only inhalation exposure chamber.

-

Treatment: this compound was administered, typically via inhalation, prior to or during the smoke exposure period.

-

Assessment: Endpoints included analysis of inflammatory cells (neutrophils, macrophages) in BAL fluid, measurement of pro-inflammatory cytokines in BAL fluid or lung homogenates, and histological evaluation of lung tissue for inflammation and emphysematous changes.

Clinical Trial in COPD Patients

Objective: To assess the safety, tolerability, and preliminary efficacy of inhaled this compound in patients with moderate to severe COPD.

Study Design:

-

A randomized, double-blind, placebo-controlled, parallel-group study.

-

30 patients with stable moderate to severe COPD were randomized to receive inhaled this compound (50 µg or 100 µg) or placebo once daily for 14 days.

Efficacy Assessments:

-

Spirometry: Pre-bronchodilator Forced Expiratory Volume in 1 second (FEV1) was measured at baseline and at the end of the treatment period.

-

Sputum Analysis: Sputum was induced and collected at baseline and on day 14. Sputum malondialdehyde, a marker of oxidative stress, was measured using high-performance liquid chromatography (HPLC).

Experimental Workflow and Logical Relationships

Experimental Workflow Diagram

References

Methodological & Application

JNJ-49095397 (RV-568): Application Notes and Protocols for Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-49095397, also known as RV-568, is a potent, narrow-spectrum kinase inhibitor targeting the α and γ isoforms of p38 mitogen-activated protein kinase (MAPK) as well as the SRC kinase family.[1][2] The p38 MAPK signaling pathway is a critical regulator of inflammatory responses, and its inhibition has been a key therapeutic strategy for various inflammatory diseases, including Chronic Obstructive Pulmonary Disease (COPD).[3] this compound has demonstrated significant anti-inflammatory effects in various preclinical models and has been investigated for its therapeutic potential in inflammatory conditions.[1][4]

These application notes provide detailed protocols for cell-based assays to characterize the activity of this compound, focusing on its inhibitory effects on p38 MAPK signaling and downstream inflammatory responses.

Data Presentation

The inhibitory activity of this compound has been quantified across a range of biochemical and cell-based assays. The following table summarizes the half-maximal inhibitory concentrations (IC50) for this compound against key targets and in relevant cellular models.

| Assay Type | Target/Stimulus & Cell Type | Analyte Measured | IC50 (nM) |

| Biochemical Assays | |||

| Kinase Activity | p38 MAPKα | Phosphorylation of Substrate | ND |

| Kinase Activity | p38 MAPKγ | Phosphorylation of Substrate | ND |

| Kinase Activity | SRC Family Kinase (e.g., HCK) | Phosphorylation of Substrate | ND |

| Cell-Based Assays | |||

| Cytokine Release | LPS-stimulated Peripheral Blood Mononuclear Cells (PBMCs) | CXCL8 | ND |

| Cytokine Release | LPS-stimulated d-U937 cells (macrophage-like) | CXCL8 | ND |

| Cytokine Release | TNFα-stimulated Normal Human Bronchial Epithelial Cells | IL-6 | ND |

| Cytokine Release | TNFα-stimulated Normal Human Bronchial Epithelial Cells | CXCL8 | ND |

| ICAM-1 Expression | Poly I:C-stimulated BEAS-2B cells (bronchial epithelial) | ICAM-1 Protein | ND |

ND: Not Disclosed in the provided search results. While the source material indicates potent inhibition, specific IC50 values were not detailed.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the p38 MAPK signaling pathway and a general workflow for evaluating p38 MAPK inhibitors in a cell-based cytokine release assay.

Caption: The p38 MAPK signaling cascade initiated by extracellular stimuli.

Caption: General workflow for a cell-based cytokine release assay.

Experimental Protocols

The following are detailed protocols for common cell-based assays used to evaluate the efficacy of this compound.

Inhibition of LPS-Induced Cytokine Release from Human PBMCs or Macrophage-like Cells (e.g., d-U937)

This protocol is designed to assess the ability of this compound to inhibit the release of pro-inflammatory cytokines, such as CXCL8 (IL-8) and TNF-α, from immune cells stimulated with lipopolysaccharide (LPS).

Materials:

-

Human Peripheral Blood Mononuclear Cells (PBMCs) or U937 cells

-

RPMI-1640 culture medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

-

Phorbol 12-myristate 13-acetate (PMA) for U937 differentiation

-

Lipopolysaccharide (LPS) from E. coli

-

This compound (RV-568)

-

DMSO (vehicle control)

-

Phosphate Buffered Saline (PBS)

-

96-well cell culture plates

-

ELISA kits for CXCL8 and TNF-α

-

Cell viability assay kit (e.g., MTT, CellTiter-Glo®)

Protocol:

-

Cell Culture and Seeding:

-

For PBMCs: Isolate PBMCs from healthy human blood using Ficoll-Paque density gradient centrifugation. Resuspend cells in complete RPMI-1640 medium and seed at a density of 2 x 10^5 cells/well in a 96-well plate.

-

For U937 cells: Culture U937 monocytes in complete RPMI-1640 medium. To differentiate into macrophage-like cells (d-U937), treat with 100 ng/mL PMA for 48-72 hours. After differentiation, wash the cells with PBS and replace with fresh complete medium. Seed the differentiated cells at a density of 5 x 10^4 cells/well in a 96-well plate.

-

-

Compound Treatment:

-

Prepare a serial dilution of this compound in complete culture medium. A suggested concentration range is from 1 pg/mL to 1 µg/mL.

-

Add the diluted this compound or vehicle (DMSO) to the appropriate wells. Pre-incubate the cells with the compound for 1 hour at 37°C in a 5% CO2 incubator.

-

-

Cell Stimulation:

-

Prepare a stock solution of LPS in sterile PBS.

-

Add LPS to the wells to a final concentration of 10-100 ng/mL to stimulate cytokine production.

-

Include control wells with cells only (no treatment) and cells with LPS only (no compound).

-

-

Incubation:

-

Incubate the plate for 4-24 hours at 37°C in a 5% CO2 incubator. The optimal incubation time may vary depending on the cell type and the specific cytokine being measured. A 4-hour incubation has been shown to be effective for CXCL8 release.

-

-

Supernatant Collection and Cytokine Quantification:

-

Centrifuge the 96-well plate at 1,500 rpm for 10 minutes to pellet the cells.

-

Carefully collect the supernatant from each well without disturbing the cell pellet.

-

Quantify the concentration of CXCL8 and TNF-α in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.

-

-

Cell Viability Assay:

-

After collecting the supernatant, assess the viability of the remaining cells using a standard cell viability assay to ensure that the observed inhibition of cytokine release is not due to cytotoxicity of the compound.

-

-

Data Analysis:

-

Calculate the percentage inhibition of cytokine release for each concentration of this compound compared to the LPS-only control.

-

Plot the percentage inhibition against the log concentration of this compound and determine the IC50 value using a non-linear regression curve fit.

-

Inhibition of TNFα-Induced Cytokine Release from Human Bronchial Epithelial Cells

This protocol assesses the effect of this compound on cytokine release from airway epithelial cells, a key cell type in respiratory inflammation.

Materials:

-

Primary Normal Human Bronchial Epithelial (NHBE) cells or a human bronchial epithelial cell line (e.g., BEAS-2B)

-

Bronchial Epithelial Cell Growth Medium (BEGM)

-

Recombinant human Tumor Necrosis Factor-alpha (TNF-α)

-

This compound (RV-568)

-

DMSO (vehicle control)

-

Phosphate Buffered Saline (PBS)

-

96-well cell culture plates

-

ELISA kits for IL-6 and CXCL8

-

Cell viability assay kit

Protocol:

-

Cell Culture and Seeding:

-

Culture NHBE or BEAS-2B cells in the appropriate growth medium.

-

Seed the cells at a density of 2-5 x 10^4 cells/well in a 96-well plate and allow them to adhere and reach confluence.

-

-

Compound Treatment:

-

Prepare a serial dilution of this compound in the appropriate cell culture medium. A suggested concentration range is from 1 ng/mL to 1 µg/mL.

-

Add the diluted this compound or vehicle (DMSO) to the wells and pre-incubate for 1 hour at 37°C in a 5% CO2 incubator.

-

-

Cell Stimulation:

-

Prepare a stock solution of TNF-α in sterile PBS containing 0.1% BSA.

-

Add TNF-α to the wells to a final concentration of 10-50 ng/mL.

-

-

Incubation:

-

Incubate the plate for 4-24 hours at 37°C in a 5% CO2 incubator. A 4-hour incubation has been shown to be effective for IL-6 and CXCL8 release.

-

-

Supernatant Collection and Cytokine Quantification:

-

Follow the same procedure as described in Protocol 1, Step 5, to collect supernatants and quantify IL-6 and CXCL8 levels using ELISA.

-

-

Cell Viability Assay:

-

Perform a cell viability assay as described in Protocol 1, Step 6.

-

-

Data Analysis:

-

Analyze the data as described in Protocol 1, Step 7, to determine the IC50 of this compound for the inhibition of TNFα-induced cytokine release.

-

In Vitro p38 MAPK Kinase Assay

This biochemical assay directly measures the ability of this compound to inhibit the enzymatic activity of p38 MAPK.

Materials:

-

Recombinant active p38 MAPKα or p38 MAPKγ

-

p38 MAPK substrate (e.g., ATF-2)

-

ATP

-

Kinase assay buffer

-

This compound (RV-568)

-

DMSO (vehicle control)

-

96-well assay plates

-

Detection reagents (e.g., anti-phospho-ATF-2 antibody for Western blot or ADP-Glo™ Kinase Assay kit)

Protocol:

-

Assay Setup:

-

In a 96-well plate, add the kinase assay buffer.

-

Add serially diluted this compound or vehicle (DMSO) to the wells.

-

-

Kinase Reaction:

-

Add the recombinant active p38 MAPK enzyme to each well.

-

Initiate the kinase reaction by adding a mixture of the p38 substrate (e.g., ATF-2) and ATP.

-

Incubate the plate at 30°C for a specified period (e.g., 30-60 minutes).

-

-

Detection:

-

Western Blot: Stop the reaction by adding SDS-PAGE loading buffer. Run the samples on a polyacrylamide gel, transfer to a membrane, and probe with an antibody specific for the phosphorylated substrate (e.g., anti-phospho-ATF-2).

-

Luminescence-based (e.g., ADP-Glo™): Stop the kinase reaction and measure the amount of ADP produced, which is proportional to kinase activity, using a luminescence-based detection reagent according to the manufacturer's protocol.

-

-

Data Analysis:

-

Quantify the signal from each well.

-

Calculate the percentage of p38 MAPK inhibition for each concentration of this compound compared to the vehicle control.

-

Determine the IC50 value by plotting the percentage inhibition against the log concentration of the inhibitor.

-

Conclusion

This compound (RV-568) is a potent inhibitor of p38 MAPKα, p38 MAPKγ, and SRC family kinases, demonstrating significant anti-inflammatory activity in a variety of cell-based models relevant to inflammatory diseases. The protocols outlined in these application notes provide robust methods for characterizing the in vitro and cellular pharmacology of this compound and other p38 MAPK inhibitors. These assays are crucial for understanding the mechanism of action, determining potency, and guiding the development of novel anti-inflammatory therapeutics.

References

JNJ-49095397 (RV568) in Preclinical Animal Models of COPD: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical evaluation of JNJ-49095397 (also known as RV568), a selective inhibitor of p38 MAPK-α and p38 MAPK-γ, in animal models of Chronic Obstructive Pulmonary Disease (COPD). The following sections detail the experimental protocols, quantitative outcomes, and the underlying mechanism of action, offering valuable insights for researchers in respiratory diseases and drug development.

Introduction

This compound (RV568) is a narrow-spectrum kinase inhibitor with potent anti-inflammatory properties.[1][2][3][4][5] Its primary mechanism of action is the inhibition of the α and γ isoforms of the p38 mitogen-activated protein kinase (MAPK), a key signaling pathway implicated in the chronic inflammation characteristic of COPD. Preclinical studies in murine models of lipopolysaccharide (LPS) and cigarette smoke-induced pulmonary inflammation have demonstrated the efficacy of this compound in attenuating key inflammatory responses.

Signaling Pathway

The p38 MAPK signaling cascade plays a crucial role in the production of pro-inflammatory cytokines and chemokines in response to cellular stress, such as exposure to cigarette smoke or bacterial components like LPS. This compound, by selectively inhibiting p38 MAPK-α and -γ, effectively dampens this inflammatory signaling.

Animal Model Studies: Quantitative Data Summary

The efficacy of this compound has been evaluated in two key murine models of COPD-relevant inflammation: lipopolysaccharide (LPS)-induced acute inflammation and a sub-chronic cigarette smoke exposure model. The quantitative results from these studies are summarized below.

Table 1: Efficacy of this compound in a Murine Model of LPS-Induced Pulmonary Inflammation

| Treatment Group | Dose | Total BAL Cells (x10^5) | Macrophages (x10^5) | Neutrophils (x10^5) |

| Vehicle | - | 5.8 ± 0.4 | 1.2 ± 0.1 | 4.5 ± 0.3 |

| This compound | 0.1 mg/kg | 4.1 ± 0.3 | 1.1 ± 0.1 | 2.9 ± 0.2 |

| This compound | 1.0 mg/kg | 2.9 ± 0.2 | 1.0 ± 0.1 | 1.8 ± 0.1 |

*p<0.05, **p<0.01 compared to vehicle. Data are presented as mean ± SEM. BAL: Bronchoalveolar Lavage.

Table 2: Efficacy of this compound in a Murine Cigarette Smoke Exposure Model

| Treatment Group | Dose | Total BAL Cells (x10^5) | Macrophages (x10^5) | Neutrophils (x10^5) |

| Air + Vehicle | - | 1.5 ± 0.1 | 1.4 ± 0.1 | 0.1 ± 0.0 |

| Smoke + Vehicle | - | 6.2 ± 0.5 | 3.5 ± 0.3 | 2.6 ± 0.3 |

| Smoke + this compound | 0.1 mg/kg | 4.5 ± 0.4 | 2.8 ± 0.2 | 1.6 ± 0.2 |

| Smoke + this compound | 1.0 mg/kg | 3.1 ± 0.3 | 2.1 ± 0.2* | 0.9 ± 0.1 |

| Smoke + this compound + Fluticasone Propionate | 1.0 mg/kg + 1.0 mg/kg | 2.2 ± 0.2 | 1.8 ± 0.1** | 0.4 ± 0.1 |

*p<0.05, **p<0.01, ***p<0.001 compared to Smoke + Vehicle. Data are presented as mean ± SEM.

Experimental Protocols

Detailed methodologies for the key animal model studies are provided below to facilitate the replication and further investigation of this compound's effects.

Protocol 1: Murine Model of LPS-Induced Pulmonary Inflammation

This protocol describes the induction of acute lung inflammation using lipopolysaccharide (LPS) and the evaluation of the anti-inflammatory effects of this compound.

Materials:

-

Male BALB/c mice (8-10 weeks old)

-

This compound (RV568)

-

Vehicle (e.g., saline with 0.1% DMSO)

-

Lipopolysaccharide (LPS) from Escherichia coli

-

Sterile saline

-

Anesthesia (e.g., isoflurane)

-

Bronchoalveolar lavage (BAL) equipment

Procedure:

-